molecular formula C8H6BrNS B13033990 7-Bromo-3-methylbenzo[d]isothiazole

7-Bromo-3-methylbenzo[d]isothiazole

Cat. No.: B13033990
M. Wt: 228.11 g/mol
InChI Key: WUOOMVPBFGYIRO-UHFFFAOYSA-N
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Description

7-Bromo-3-methylbenzo[d]isothiazole is a chemical scaffold of significant interest in medicinal chemistry and oncology research. Benzo[d]isothiazole derivatives have been identified as novel scaffold inhibitors targeting the programmed cell death-1/programmed cell death-ligand 1 (PD-1/PD-L1) interaction, a key pathway in cancer immunotherapy . Blocking this interaction can restore the anti-tumor activity of T-cells, leading to tumor shrinkage . Beyond immunotherapy, the benzothiazole core is a privileged structure in drug discovery, with derivatives demonstrating a wide spectrum of pharmacological activities, including potent antitumor effects against various cancer cell lines such as breast, renal, and lung cancers . The specific bromo and methyl substituents on the benzo[d]isothiazole core make this compound a valuable intermediate for further synthetic exploration, such in the development of novel small-molecule therapeutics . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic purposes.

Properties

Molecular Formula

C8H6BrNS

Molecular Weight

228.11 g/mol

IUPAC Name

7-bromo-3-methyl-1,2-benzothiazole

InChI

InChI=1S/C8H6BrNS/c1-5-6-3-2-4-7(9)8(6)11-10-5/h2-4H,1H3

InChI Key

WUOOMVPBFGYIRO-UHFFFAOYSA-N

Canonical SMILES

CC1=NSC2=C1C=CC=C2Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Bromo-3-methylbenzo[d]isothiazole typically involves the bromination of 3-methylbenzo[d]isothiazole. The reaction is carried out using bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent such as dichloromethane or acetonitrile. The reaction is usually conducted at room temperature or slightly elevated temperatures to ensure complete bromination.

Industrial Production Methods: Industrial production of 7-Bromo-3-methylbenzo[d]isothiazole follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is then purified using techniques such as recrystallization or column chromatography.

Types of Reactions:

    Oxidation: 7-Bromo-3-methylbenzo[d]isothiazole can undergo oxidation reactions to form various oxidized derivatives. Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.

Major Products Formed:

    Oxidation: Oxidized derivatives such as sulfoxides or sulfones.

    Reduction: Reduced derivatives such as amines or alcohols.

    Substitution: Substituted derivatives where the bromine atom is replaced by the nucleophile.

Scientific Research Applications

7-Bromo-3-methylbenzo[d]isothiazole has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is explored as a potential lead compound in drug discovery for the development of new therapeutic agents.

    Industry: The compound is used in the synthesis of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 7-Bromo-3-methylbenzo[d]isothiazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Heterocycle Variations

7-Bromo-2-methylbenzo[d]thiazole (CAS 110704-32-0)
  • Structural Difference : The thiazole ring (sulfur and nitrogen separated by one carbon) replaces the isothiazole core.
  • Impact : Reduced electron-withdrawing effects compared to isothiazole, altering reactivity in metal-catalyzed reactions. The methyl group at position 2 instead of 3 may reduce steric hindrance during substitution reactions.
  • Purity : Available at 95% purity under standard synthesis conditions .
7-Bromo-3-chlorobenzo[d]isoxazole (CAS 1260677-07-3)
  • Structural Difference : Isoxazole ring (oxygen and nitrogen adjacent) replaces isothiazole.
  • Impact: The oxygen atom increases electronegativity, reducing stability in acidic conditions compared to sulfur-containing analogs.

Substituent Position and Reactivity

Regioselective Bromination Challenges
  • Synthesis of 7-Bromo Derivatives: Attempts to brominate indazole analogs at position 7 using organolithium reagents (e.g., BuLi, LDA) led to side reactions like over-bromination and cyano group hydrolysis, emphasizing the need for optimized conditions (e.g., controlled temperatures, alternative brominating agents) .
Isothiazole Palladium Complexes
  • Catalytic Performance: Isothiazole-Pd complexes exhibit superior activity in Suzuki-Miyaura couplings compared to thiazole or isoxazole analogs, particularly at 20–35°C. The methyl group at position 3 in 7-bromo-3-methylbenzo[d]isothiazole may enhance ligand stability and electron donation to Pd, improving catalytic turnover .

Physical and Spectral Properties

Compound Molecular Weight (g/mol) Key Spectral Features (IR/NMR) Melting Point (°C)
7-Bromo-3-methylbenzo[d]isothiazole* 228.11 IR: C-S stretch ~1160 cm⁻¹; ¹H-NMR: δ 2.44 (s, CH₃) Not reported
7-Bromo-2-methylbenzo[d]thiazole 228.11 ¹H-NMR: δ 2.50 (s, CH₃); IR: C=N ~1610 cm⁻¹ Not reported
7-Bromo-3-chlorobenzo[d]isoxazole 232.46 ¹H-NMR: δ 8.35 (s, N=CH); IR: SO₂ ~1335 cm⁻¹ Not reported

*Predicted data based on analogs.

Key Research Findings

Synthetic Optimization : Bromination at position 7 requires careful temperature control (−10°C to 0°C) to minimize side reactions, as seen in indazole bromination studies .

Catalytic Superiority: Isothiazole-Pd complexes outperform thiazole and isoxazole analogs in cross-couplings, with turnover numbers (TON) exceeding 10⁴ under mild conditions .

Steric vs. Electronic Effects : Methyl groups improve ligand stability, while chlorine or bromine at position 3 enhance electrophilicity but may hinder substrate binding .

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